8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Brand Name: Vulcanchem
CAS No.: 1266990-40-2
VCID: VC6183754
InChI: InChI=1S/C9H9ClN2O2/c1-12-7-3-5(10)2-6(11)9(7)14-4-8(12)13/h2-3H,4,11H2,1H3
SMILES: CN1C(=O)COC2=C(C=C(C=C21)Cl)N
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63

8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.: 1266990-40-2

Cat. No.: VC6183754

Molecular Formula: C9H9ClN2O2

Molecular Weight: 212.63

* For research use only. Not for human or veterinary use.

8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one - 1266990-40-2

Specification

CAS No. 1266990-40-2
Molecular Formula C9H9ClN2O2
Molecular Weight 212.63
IUPAC Name 8-amino-6-chloro-4-methyl-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C9H9ClN2O2/c1-12-7-3-5(10)2-6(11)9(7)14-4-8(12)13/h2-3H,4,11H2,1H3
Standard InChI Key FQFJTDPVLHZADD-UHFFFAOYSA-N
SMILES CN1C(=O)COC2=C(C=C(C=C21)Cl)N

Introduction

Chemical Identity and Structural Characteristics

8-Amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1266990-40-2) is a bicyclic organic compound featuring a benzoxazine core substituted with amino, chloro, and methyl functional groups. Its molecular formula, C₉H₉ClN₂O₂, corresponds to a molecular weight of 212.63 g/mol. The IUPAC name systematically describes its structure: a benzoxazin-3-one ring with amino and chloro substituents at positions 8 and 6, respectively, and a methyl group at position 4.

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into its structural confirmation. The ¹H NMR spectrum of analogous benzoxazinones reveals characteristic signals for the methyl group (δ ~2.24 ppm), aromatic protons (δ ~6.67–7.36 ppm), and amine functionalities . For instance, in 4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one, the methyl group resonates at δ 2.20 ppm, while aromatic protons appear as multiplet signals between δ 6.69–7.34 ppm . The ¹³C NMR spectrum further corroborates the structure, with carbonyl carbons (C=O) typically observed near δ 164–167 ppm .

PropertyValueSource
Molecular FormulaC₉H₉ClN₂O₂
Molecular Weight212.63 g/mol
IUPAC Name8-Amino-6-chloro-4-methyl-1,4-benzoxazin-3-one
SMILESCN1C(=O)COC2=C(C=C(C=C21)Cl)N

Synthetic Methodologies

The synthesis of 8-amino-6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves multi-step reactions, often starting from substituted phenols or anilines. A prominent approach, detailed in Semantic Scholar , utilizes N-alkylation and cyclocondensation strategies.

Key Synthetic Routes

  • Intermediate Preparation:

    • Substituted acetamide precursors, such as N-benzyl-2-(2-chlorophenoxy)acetamide, are synthesized via nucleophilic substitution. For example, reacting 2-chlorophenol with chloroacetyl chloride yields 2-chlorophenoxyacetyl chloride, which is subsequently treated with benzylamine to form the acetamide intermediate .

    • Critical Step: Cyclization under basic conditions (e.g., potassium carbonate in DMF) facilitates ring closure to form the benzoxazinone core .

  • Functionalization:

    • Introduction of the amino group at position 8 is achieved through nitration followed by reduction or direct amination using ammonia or ammonium acetate.

Optimization and Yield

Reaction conditions significantly impact yields. For instance, cyclization of N-benzyl-2-(2-chloro-5-methylphenoxy)acetamide in DMF at 80°C for 12 hours affords 4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one in 63% yield . Subsequent deprotection and functionalization steps adjust substituents to yield the target compound.

Reaction StepConditionsYieldSource
Cyclization of IntermediateDMF, K₂CO₃, 80°C, 12 h63%
AminationNH₃/MeOH, reflux, 6 h45%

Physicochemical Properties

The compound’s solubility, stability, and crystallinity are pivotal for its application scope. While solubility data remain unreported, analogous benzoxazinones exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds reveals melting points between 71–159°C, depending on substituents . For example, 4-benzyl-6,7-dichloro-2H-1,4-benzoxazin-3-one melts at 157–159°C, whereas 4-benzyl-7-methoxy derivatives show lower melting points (~71–74°C) .

Spectroscopic Profiles

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the benzoxazinone framework .

  • Mass Spectrometry: Molecular ion peaks ([M⁺]) at m/z 253–309 are consistent with the molecular weights of substituted derivatives .

Research Advancements and Applications

Pharmaceutical Intermediates

Benzoxazinones are precursors to bioactive molecules. The amino and chloro substituents in this compound suggest potential in antimicrobial or anticancer agent development. For example, chloro-substituted benzoxazines exhibit inhibitory activity against Mycobacterium tuberculosis .

Materials Science

In polymer chemistry, benzoxazinones serve as monomers for polybenzoxazines, high-performance thermosets with exceptional thermal stability and flame retardancy. Functionalization at position 4 (methyl group) could tailor polymer properties for aerospace or electronics applications.

Catalysis

Recent studies highlight benzoxazinones as ligands in transition metal catalysis. The amino group’s electron-donating capacity enhances catalytic efficiency in cross-coupling reactions.

Challenges and Future Directions

Despite progress, key gaps persist:

  • Solubility Optimization: Enhancing aqueous solubility through prodrug design or salt formation could expand pharmaceutical utility.

  • Biological Screening: Systematic in vitro/in vivo studies are needed to validate hypothesized bioactivities.

  • Scalable Synthesis: Developing cost-effective, high-yield routes remains critical for industrial adoption.

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